molecular formula C8H6ClF3 B1453072 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene CAS No. 1221272-76-9

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene

Cat. No.: B1453072
CAS No.: 1221272-76-9
M. Wt: 194.58 g/mol
InChI Key: QXPQDJLUZSMPAQ-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene is a useful research compound. Its molecular formula is C8H6ClF3 and its molecular weight is 194.58 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, also known as isoflurane, is the Gamma-aminobutyric acid receptor subunit alpha-1 . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Isoflurane interacts with its targets by binding to the Gamma-aminobutyric acid receptor, the large conductance Ca 2+ activated potassium channel, the glutamate receptor, and the glycine receptor . It acts as a positive allosteric modulator of these receptors, enhancing their function . This interaction results in decreased neuronal excitability, leading to muscle relaxation and reduced pain sensitivity .

Biochemical Pathways

Isoflurane affects several biochemical pathways. It decreases the extent of gap junction mediated cell-cell coupling and alters the activity of the channels that underlie the action potential . This results in a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times .

Pharmacokinetics

The pharmacokinetics of isoflurane involve rapid induction and recovery from anesthesia . As anesthetic dose is increased, tidal volume decreases and respiratory rate is unchanged . This depression is partially reversed by surgical stimulation, even at deeper levels of anesthesia . Isoflurane is a profound respiratory depressant .

Result of Action

The molecular and cellular effects of isoflurane’s action include muscle relaxation, reduced pain sensitivity, and decreased neuronal excitability . Clinically, this results in the induction and maintenance of general anesthesia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isoflurane. . Additionally, samples stored in indirect sunlight in clear, colorless glass for five years, as well as samples directly exposed for 30 hours to a 2 amp, 115 volt, 60 cycle long wave U.V. light were unchanged in composition .

Properties

IUPAC Name

1-chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPQDJLUZSMPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.